molecular formula C5H11NO2 B1215311 Amyl nitrite CAS No. 463-04-7

Amyl nitrite

Cat. No. B1215311
CAS RN: 463-04-7
M. Wt: 117.15 g/mol
InChI Key: CSDTZUBPSYWZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amyl nitrite involves the esterification of pentanol (amyl alcohol) with nitrous acid. This process is typically conducted under acidic conditions, where nitrous acid is generated in situ by reacting sodium nitrite (NaNO2) with a strong acid like hydrochloric acid (HCl). The reaction produces amyl nitrite as an ester by transferring the nitroso group to the alcohol, resulting in the formation of this nitrite ester along with water as a byproduct.

Molecular Structure Analysis

Amyl nitrite possesses a molecular structure characterized by a nitrite group (-ONO) attached to a pentyl (amyl) chain. The molecule's structure plays a crucial role in its chemical behavior and physical properties. The presence of the alkyl chain renders the compound lipophilic, while the nitrite group is responsible for its reactivity and ability to release nitric oxide (NO) in biological systems, contributing to its vasodilating effects.

Chemical Reactions and Properties

Chemically, amyl nitrite is known for its role as a precursor to nitric oxide (NO), a potent vasodilator. Upon administration, it undergoes enzymatic or non-enzymatic decomposition to release NO, leading to the relaxation of smooth muscle tissue and dilation of blood vessels. This property is particularly beneficial in the treatment of conditions characterized by spasmodic chest pain due to inadequate blood supply to the heart (angina pectoris). Amyl nitrite's reactivity also includes sensitivity to light and heat, necessitating careful storage.

Physical Properties Analysis

Amyl nitrite is a volatile, flammable liquid with a boiling point of 97-99 °C. Its vapor pressure is high, indicating a tendency to evaporate quickly at room temperature. This volatility contributes to its rapid onset of action when inhaled for therapeutic purposes. Amyl nitrite is slightly soluble in water but mixes well with organic solvents like alcohol and ether, which is relevant for its formulation and use.

Chemical Properties Analysis

The chemical behavior of amyl nitrite, including its reactivity with other substances, is largely defined by the nitrite group. This group can act as an oxidizing agent and participate in redox reactions, contributing to the compound's utility in various chemical syntheses. In biological contexts, the ability of amyl nitrite to release nitric oxide underlies its therapeutic and physiological effects, such as vasodilation and modulation of blood pressure.

  • Stuehr & Marletta, 1987 discusses nitrite and nitrate synthesis in cellular models.
  • Zhang et al., 1998 examines the reduction of nitrite to NO by xanthine oxidase under hypoxic conditions, highlighting a potential pathway for nitric oxide formation.
  • Chamizo-Ampudia et al., 2016 explores nitrite-dependent NO production in Chlamydomonas, mediated by molybdoenzymes, providing insights into nitrite reduction mechanisms.
  • Gautier et al., 2006 demonstrates the capability of endothelial nitric oxide synthase to reduce nitrite anions to nitric oxide under anoxic conditions.

Scientific Research Applications

Cardiovascular Applications

Amyl nitrite, initially used as a therapeutic agent in treating angina pectoris, has a long history in cardiovascular medicine. It was later replaced by nitroglycerin due to its ease of administration and longer-lasting effects. Despite this, the study of amyl nitrite has contributed significantly to our understanding of vasodilators and their role in treating ischemic heart diseases. Amyl nitrite functions as a vasodilator in veins and arteries, although its exact mechanism remains unclear. Its historical use and potential future applications in ischemic cardiovascular states have been the subject of extensive research (Nossaman et al., 2010).

Smooth Muscle Relaxation

Amyl nitrite has been studied for its smooth muscle relaxation properties, particularly in difficult preterm cesarean sections. It facilitates uterine relaxation, which can be crucial in surgical interventions. Studies indicate that amyl nitrite poses no threat to the mother or fetus and may even facilitate more straightforward surgical procedures (Hendricks et al., 1992).

Gastro-Intestinal Tract Motility

Research dating back to the early 20th century explored the effects of amyl nitrite on the motility of the gastro-intestinal tract. Initial clinical observations suggested that it could have a direct impact on intestinal function, although the exact nature of this effect and its potential therapeutic applications were not fully understood (Beams & Barlow, 1932).

Hemodynamic Effects

The systemic hemodynamic effects of amyl nitrite have been studied in detail. It was observed to cause a decrease in systemic arterial pressure, vascular resistance, and other cardiovascular parameters. These findings have implications for its use in diagnosing heart disease, although its use in this context has declined over time (Perloff et al., 1963).

Provocation in Hypertrophic Cardiomyopathy

Amyl nitrite has been used to provoke latent gradients in patients with hypertrophic cardiomyopathy (HC). It helps in assessing the severity of HC by inducing outflow tract gradients, providing valuable diagnostic information (Marwick et al., 1995).

Antioxidant Properties

Research indicates that amyl nitrite can inhibit lipid peroxidation, suggesting antioxidant properties. This finding is significant as it suggests potential applications beyond its primary use as a vasodilator (Nicolescu et al., 2004).

In Cyanide Poisoning

Amyl nitrite has been recommended as a cyanide antidote for several decades. Its properties, such as inducing methemoglobinemia and nitric oxide-mediated vasodilation, have been thought to counteract the effects of cyanide poisoning. However, its efficacy and safety in this context have been debated (Lavon & Bentur, 2010).

properties

IUPAC Name

pentyl nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDTZUBPSYWZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCON=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ONO, C5H11NO2
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024522
Record name Pentyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Amyl Nitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

219 °F at 760 mmHg (NTP, 1992), 104.5 °C
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Amyl nitrite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

50 °F (NTP, 1992)
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Amyl nitrite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amyl Nitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Amyl nitrite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Amyl nitrite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin.
Record name Amyl Nitrite
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amyl nitrite

Color/Form

Yellowish liquid, Clear, yellowish liquid

CAS RN

463-04-7, 8017-89-8
Record name AMYL NITRITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/139
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Amyl nitrite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Amyl nitrite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl Nitrite
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrous acid, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl nitrite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYL NITRITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2HUX79FYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Amyl nitrite
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amyl Nitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amyl nitrite
Reactant of Route 2
Amyl nitrite
Reactant of Route 3
Amyl nitrite
Reactant of Route 4
Amyl nitrite
Reactant of Route 5
Amyl nitrite
Reactant of Route 6
Amyl nitrite

Citations

For This Compound
18,700
Citations
RJ Edwards, J Ujma - Journal of accident & emergency medicine, 1995 - ncbi.nlm.nih.gov
… There was an empty bottle of amyl (isobutyl) nitrite next to him, and workers at the establishment stated that he had 'consumed' large amounts of amyl nitrite. On arrival of the paramedics…
Number of citations: 50 www.ncbi.nlm.nih.gov
JJ Goedert, WC Wallen, DL Mann, DM Strong… - The Lancet, 1982 - Elsevier
… (CMV) and other sexually transmitted agents5,6,11 and the long-term use of amyl nitrite (AN), … Davis for allowing us to study patient B, Dr Dietrich Hoffmann for analysing the amyl nitrite …
Number of citations: 250 www.sciencedirect.com
CA Gruetter, PJ Kadowitz… - Canadian journal of …, 1981 - cdnsciencepub.com
… (50 μL) of saturated amyl nitrite gas did not require, but was … (5 μL) of saturated amyl nitrite gas did require the addition of … inhibited enzyme activation by amyl nitrite either in the absence …
Number of citations: 392 cdnsciencepub.com
WB Fye - Circulation, 1986 - Am Heart Assoc
… of amyl nitrite so members of the audience could inhale it. Richardson declared amyl nitrite … In 1864 Richardson reported the results of his continued experiments on amyl nitrite. On the …
Number of citations: 51 www.ahajournals.org
EM Dax, WH Adlei, JE Nagel… - Immunopharmacology …, 1991 - Taylor & Francis
… In the late 1960s homosexual men began to use widely amyl nitrite as a sexual aid (1-6) Despite attempts to limit availability, initially by classifying amyl nitrite as a prescription drug and …
Number of citations: 41 www.tandfonline.com
DT Mason, E BRAUNWALD, FA Bullock, CV King - Circulation, 1965 - Am Heart Assoc
… from the assumption that nitroglycerin and amyl nitrite have similar effects. … of amyl nitrite. In order to determine whether the peripheral circulatory actions of nitroglycerin and amyl nitrite …
Number of citations: 582 www.ahajournals.org
O Lavon, Y Bentur - Clinical Toxicology, 2010 - Taylor & Francis
… Review the data on amyl nitrite in cyanide poisoning and evaluate its efficacy and safety in … use of amyl nitrite in cyanide poisoning, and 40 additional articles on amyl nitrite's properties …
Number of citations: 24 www.tandfonline.com
TH Marwick, S Nakatani, B Haluska, JD Thomas… - The American journal of …, 1995 - Elsevier
… ll is study compared tr ptom-limited exercise e ability of amyl nitrite and exercise testing to … Although outflow tract obstruction increased to similar levels after amyl nitrite (49 f 39 mm Hg…
Number of citations: 95 www.sciencedirect.com
B Modarai, YK Kapadia, M Kerins… - Emergency Medicine …, 2002 - emj.bmj.com
… She admitted sniffing half the contents of a small bottle of amyl nitrite, drinking one unit of alcohol, and smoking cocaine. On examination a deep blue-grey discoloration was noted of …
Number of citations: 61 emj.bmj.com
JK Perloff, J Calvin, AC De Leon, P Bowen - American Heart Journal, 1963 - Elsevier
… amyl nitrite declined and attention to the pharmacodynamic properties of these compounds was focused on the nitrates.5-g In the more recent past, however, amyl nitrite … of amyl nitrite in …
Number of citations: 66 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.